2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity and their inhibitory activity against EGFR/ErbB2 receptor tyrosine kinases .
Synthesis Analysis
The synthesis of similar compounds involves the design and synthesis of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity .Scientific Research Applications
Potential for Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to the given compound, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This class of compounds has shown potential as in vivo PET-radiotracers, useful for neuroinflammation imaging in diseases like Alzheimer's and multiple sclerosis (Damont et al., 2015).
Cancer Imaging and TSPO Ligand
Another study synthesized pyrazolopyrimidines as TSPO ligands and found them to be effective for positron emission tomography (PET) imaging of TSPO-expressing cancers, indicating their potential application in cancer diagnosis and therapy monitoring (Tang et al., 2013).
Antimicrobial Activity
Research on N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives, related to the given compound, has revealed antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Rahmouni et al., 2014).
Antiviral and Molecular Docking Studies
A derivative of pyrazolo[3,4-d]pyrimidine demonstrated potential antiviral activity against COVID-19. Molecular docking studies indicated its effectiveness in interacting with SARS-CoV-2 protein, suggesting its potential as an antiviral agent (Mary et al., 2020).
Psoriasis Treatment
Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in treating psoriasis. These compounds showed significant antipsoriatic effects in animal models, indicating their potential as novel therapeutic agents for psoriasis treatment (Li et al., 2016).
Herbicidal Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for herbicidal activity, showing inhibition against various plant species. This indicates their potential application in agriculture as herbicides (Luo et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction results in the disruption of the cell cycle, specifically at the G1/S and G2/M transition points, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to the M phase. By inhibiting CDK2, the compound prevents these transitions, leading to cell cycle arrest . This arrest then triggers apoptosis, or programmed cell death, in the cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By arresting the cell cycle and triggering apoptosis, the compound effectively reduces the number of cancer cells . This has been demonstrated in vitro with significant cytotoxic activities against MCF-7 and HCT-116 cell lines .
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-10(2)21-14(23)8-24-16-13-7-20-22(15(13)18-9-19-16)12-5-3-11(17)4-6-12/h3-7,9-10H,8H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJWPHRSOKEQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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